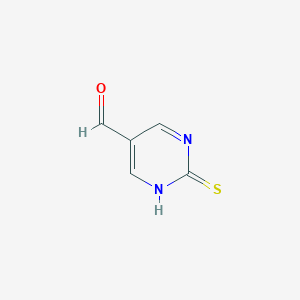

2-Mercaptopyrimidine-5-carbaldehyde

Beschreibung

2-Mercaptopyrimidine-5-carbaldehyde (CAS 856596-02-6) is a pyrimidine derivative featuring both a thiol (-SH) and an aldehyde (-CHO) functional group. This dual functionality renders it a versatile intermediate in organic synthesis, particularly in the formation of Schiff bases, heterocyclic derivatives, and coordination complexes. The compound is commercially available with a purity of 95% and is typically supplied in milligram quantities for research applications .

Eigenschaften

IUPAC Name |

2-sulfanylidene-1H-pyrimidine-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2OS/c8-3-4-1-6-5(9)7-2-4/h1-3H,(H,6,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHUPNYIUPLHMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=S)N1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Mercaptopyrimidine-5-carbaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of thiourea with N-(2-formyl-3-oxo-1-propen-1-yl)-pyrimidine under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 2-Mercaptopyrimidine-5-carbaldehyde often involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Mercaptopyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the mercapto group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Alcohols.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

2-Mercaptopyrimidine-5-carbaldehyde and its derivatives have shown promising anticancer properties. Research indicates that compounds containing pyrimidine structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrimidine-5-carbonitrile have demonstrated significant activity against leukemia and solid tumors, often inducing apoptosis through mechanisms involving caspase activation and cell cycle arrest at the G2/M phase .

Table 1: Anticancer Activity of Pyrimidine Derivatives

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Studies have indicated that derivatives of pyrimidine can exhibit antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

Material Science

Corrosion Inhibition

Recent studies have explored the use of thiopyrimidine derivatives, including 2-Mercaptopyrimidine-5-carbaldehyde, as corrosion inhibitors for metals such as carbon steel. These compounds demonstrate effective inhibition efficiency due to their ability to adsorb onto metal surfaces, forming protective layers that mitigate corrosion processes .

Table 2: Corrosion Inhibition Efficiency

| Compound Name | Metal Type | Inhibition Efficiency (%) |

|---|---|---|

| Biphenylidene-thiopyrimidine derivative | Carbon Steel | 75% |

| 2-Mercaptopyrimidine-5-carbaldehyde | Carbon Steel | TBD |

Biochemical Applications

3.1 Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of specific enzymes involved in cancer progression. For example, it has shown promise in inhibiting deoxycytidine kinase (dCK), which is crucial for nucleotide metabolism in cancer cells .

3.2 Molecular Modeling Studies

Molecular modeling studies are being conducted to better understand the interactions between 2-Mercaptopyrimidine-5-carbaldehyde and various biological targets. These studies help in optimizing the structure for enhanced biological activity and reduced toxicity .

Case Studies

Case Study 1: Anticancer Efficacy in Preclinical Models

A study evaluated the efficacy of a novel pyrimidine derivative in preclinical models of leukemia. The compound induced significant apoptosis in cancer cells while showing minimal toxicity to normal cells, highlighting its potential as a therapeutic candidate .

Case Study 2: Corrosion Resistance Testing

Another investigation focused on the application of thiopyrimidine derivatives as corrosion inhibitors in industrial settings. The results indicated a notable reduction in corrosion rates compared to untreated samples, suggesting practical applications in metal protection .

Wirkmechanismus

The mechanism of action of 2-Mercaptopyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The aldehyde group can also participate in various biochemical reactions, including Schiff base formation with amines .

Vergleich Mit ähnlichen Verbindungen

2-Mercaptopyrimidine (CAS 1450-85-7)

- Structural Differences : Lacks the aldehyde group at position 5.

- Reactivity : The thiol group participates in nucleophilic reactions, but the absence of the aldehyde limits its utility in condensation or cross-coupling reactions.

- Physical Properties : Melting point is 230°C (decomposition) .

- Applications : Primarily used as a ligand in coordination chemistry and as a precursor for sulfur-containing heterocycles .

2-Chloropyrimidine-5-carbaldehyde (CAS 131467-06-6)

- Structural Differences : Chlorine replaces the thiol group at position 2.

- Reactivity : The chlorine atom acts as a leaving group, making it reactive in nucleophilic aromatic substitution (SNAr) reactions. The aldehyde enables formylation or condensation.

- Synthesis : Prepared via formylation of 2-chloropyrimidine derivatives under controlled conditions .

- Applications : Intermediate in pharmaceuticals and agrochemicals due to its dual reactivity .

Ethyl 4-Amino-2-mercaptopyrimidine-5-carboxylate (CAS 774-07-2)

- Structural Differences: Contains an amino (-NH2) group at position 4 and a carboxylate ester (-COOEt) at position 5 instead of the aldehyde.

- Reactivity: The ester group is hydrolyzable, and the amino group enhances nucleophilicity.

- Physical Properties : White solid; synthesized via methods described in The Journal of Organic Chemistry (1956) .

- Applications : Used in synthesizing fused pyrimidine derivatives for medicinal chemistry .

4-Amino-2-mercaptopyrimidine-5-carboxamide (CAS 89323-11-5)

- Structural Differences: Features a carboxamide (-CONH2) at position 5 and an amino group at position 4.

- Safety : Requires precautions such as avoiding heat and ignition sources (P210) .

- Applications : Likely employed in peptide mimetics or enzyme inhibitors due to hydrogen-bonding capabilities .

Comparative Data Table

Biologische Aktivität

2-Mercaptopyrimidine-5-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies, supported by empirical data.

Overview of Biological Activities

Research indicates that 2-Mercaptopyrimidine-5-carbaldehyde exhibits significant biological properties, including:

- Anticancer Activity : The compound has been studied for its potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Antimicrobial Properties : It has shown effectiveness against a range of pathogens, suggesting utility in treating infections.

- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes, which may contribute to its therapeutic effects.

The biological activity of 2-Mercaptopyrimidine-5-carbaldehyde can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with various enzymes, potentially altering their activity and affecting metabolic pathways.

- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation.

- Apoptosis Induction : Evidence suggests that the compound can trigger apoptotic pathways in malignant cells, leading to programmed cell death.

Anticancer Properties

A study focused on glioblastoma stem cells highlighted the role of 2-Mercaptopyrimidine-5-carbaldehyde in targeting EYA2 tyrosine phosphatase activity. The inhibition of this enzyme led to:

- Reduced Cell Proliferation : Flow cytometric analysis demonstrated a significant decrease in proliferating cells upon treatment with the compound.

- Increased Apoptosis : Multiple assays confirmed that treatment resulted in heightened levels of apoptosis in glioblastoma stem cells .

Antimicrobial Activity

Another research effort evaluated the antimicrobial efficacy of 2-Mercaptopyrimidine-5-carbaldehyde against various strains of bacteria. The findings indicated:

- Broad-Spectrum Activity : The compound exhibited significant antibacterial effects, particularly against multidrug-resistant strains.

- Mechanism of Action : It was suggested that the compound disrupts bacterial cell membranes, leading to cell lysis.

Data Tables

The following table summarizes key findings related to the biological activities of 2-Mercaptopyrimidine-5-carbaldehyde:

Q & A

Q. How can researchers ensure reproducibility in synthetic yields of 2-Mercaptopyrimidine-5-carbaldehyde?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.